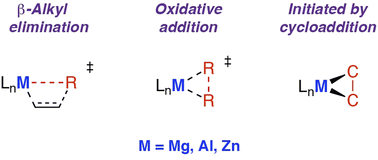Carbon–carbon bond activation by Mg, Al, and Zn complexes
Chemical Science Pub Date: 2023-09-14 DOI: 10.1039/D3SC03336H
Abstract
Examples of carbon–carbon bond activation reactions at Mg, Al, and Zn are described in this review. Several distinct mechanisms for C–C bond activation at these metals have been proposed, with the key C–C bond activation step occurring by (i) α-alkyl elimination, (ii) β-alkyl elimination, (iii) oxidative addition, or (iv) an electrocyclic reaction. Many of the known pathways involve an overall 2-electron redox process. Despite this, the direct oxidative addition of C–C bonds to these metals is relatively rare, instead most reactions occur through initial installation of the metal on a hydrocarbon scaffold (e.g. by a cycloaddition reaction or hydrometallation) followed by an α-alkyl or β-alkyl elimination step. Emerging applications of Mg, Al, and Zn complexes as catalysts for the functionalisation of C–C bonds are also discussed.

Recommended Literature
- [1] Water-tolerant solid Lewis-acid sites: Baeyer–Villiger oxidation with hydrogen peroxide in the presence of gallium-based silica catalysts
- [2] Tracer-based characterization of source variations of PM2.5 and organic carbon in Shanghai influenced by the COVID-19 lockdown†
- [3] Structure and reactivity of small particles: from clusters to aerosols
- [4] Transition metal-free one-pot cascade synthesis of 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid under mild conditions†‡
- [5] Structural transformation of vesicles formed by a polystyrene-b-poly(acrylic acid)/polystyrene-b-poly(4-vinyl pyridine) mixture: from symmetric to asymmetric membranes†
- [6] Spin-filter transport and magnetic properties in a binuclear Cu(ii) expanded porphyrin based molecular junction
- [7] Spring-like motion caused large anisotropic thermal expansion in nonporous M(eim)2 (M = Zn, Cd)†
- [8] Trace-level determination of 1,4-dioxane in water by isotopic dilution GC and GC-MS
- [9] Tropane alkaloids
- [10] Zeotropic Mixtures R1234ze(Z)/acetone and R1234ze(Z)/isohexane as Refrigerants in High Temperature Heat Pumps: influence of the accuracy in thermodynamic properties evaluations: Mélanges zéotropiques R1234ze(Z)/acétone et R1234ze(Z)/isohexane comme fluides frigorigènes dans les pompes à chaleur haute température: influence de la précision dans les évaluations des propriétés thermodynamiques










